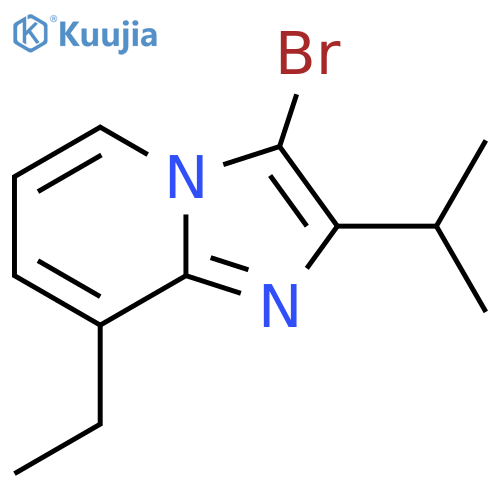

Cas no 2138547-54-1 (3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine)

2138547-54-1 structure

商品名:3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine

3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine

- 3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine

- EN300-1197237

- 2138547-54-1

-

- インチ: 1S/C12H15BrN2/c1-4-9-6-5-7-15-11(13)10(8(2)3)14-12(9)15/h5-8H,4H2,1-3H3

- InChIKey: GNPGGWSCJNQHAM-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(C)C)N=C2C(=CC=CN21)CC

計算された属性

- せいみつぶんしりょう: 266.04186g/mol

- どういたいしつりょう: 266.04186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1197237-0.1g |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 0.1g |

$1183.0 | 2023-06-08 | ||

| Enamine | EN300-1197237-0.25g |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 0.25g |

$1235.0 | 2023-06-08 | ||

| Enamine | EN300-1197237-1.0g |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 1g |

$1343.0 | 2023-06-08 | ||

| Enamine | EN300-1197237-10000mg |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 10000mg |

$5774.0 | 2023-10-03 | ||

| Enamine | EN300-1197237-0.05g |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 0.05g |

$1129.0 | 2023-06-08 | ||

| Enamine | EN300-1197237-2500mg |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 2500mg |

$2631.0 | 2023-10-03 | ||

| Enamine | EN300-1197237-5000mg |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 5000mg |

$3894.0 | 2023-10-03 | ||

| Enamine | EN300-1197237-10.0g |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 10g |

$5774.0 | 2023-06-08 | ||

| Enamine | EN300-1197237-100mg |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 100mg |

$1183.0 | 2023-10-03 | ||

| Enamine | EN300-1197237-250mg |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine |

2138547-54-1 | 250mg |

$1235.0 | 2023-10-03 |

3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

2138547-54-1 (3-bromo-8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine) 関連製品

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量